molecular formula C15H15NO3 B11861070 Ethyl 3-(benzyloxy)picolinate

Ethyl 3-(benzyloxy)picolinate

Cat. No.: B11861070
M. Wt: 257.28 g/mol
InChI Key: RBLICAXWILBEJD-UHFFFAOYSA-N
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Description

Significance of Picolinic Acid Derivatives in Heterocyclic Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are fundamental scaffolds in heterocyclic chemistry. These compounds feature a pyridine (B92270) ring substituted with a carboxylic acid group at the 2-position, which endows them with unique chemical properties. Their importance is highlighted by their widespread use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.comgoogle.comresearchgate.net The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating agent, allowing picolinic acid derivatives to form stable complexes with various metal ions. This property is leveraged in coordination chemistry and has been explored in the design of metallonucleases, which are capable of DNA binding and cleavage. nih.gov The reactivity of the pyridine ring and the carboxylic acid function allows for diverse chemical transformations, making picolinates versatile building blocks for constructing complex molecular architectures. acs.orgacs.org For instance, they serve as precursors in the development of compounds aimed at treating respiratory disorders. google.comgoogle.com

Role of the Benzyl (B1604629) Ether Functional Group in Organic Synthesis and Molecular Design

The benzyl ether is a crucial functional group in organic synthesis, primarily utilized as a protecting group for alcohols and phenols. fiveable.meuwindsor.ca A benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group. fiveable.me Benzyl ethers are typically formed through a Williamson ether synthesis, where an alkoxide reacts with a benzyl halide, such as benzyl bromide or benzyl chloride. youtube.com This reaction is an efficient SN2 process. youtube.com

The value of the benzyl ether as a protecting group lies in its stability across a wide range of reaction conditions, including strongly basic and mildly acidic environments, while being susceptible to selective removal under specific, mild conditions. uwindsor.caorgsyn.org The most common method for cleaving a benzyl ether is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com This process is highly selective, leaving other functional groups, including other types of ethers, intact. youtube.com This orthogonality makes the benzyl ether an invaluable tool for chemists when designing multi-step syntheses of complex molecules. fiveable.meorgsyn.org

Overview of Ethyl 3-(Benzyloxy)picolinate as a Research Compound and Synthetic Intermediate

This compound is a chemical compound that incorporates both the picolinate (B1231196) ester framework and the benzyl ether moiety. Its structure consists of a pyridine ring with an ethyl ester group at the C2 position and a benzyloxy group at the C3 position. This arrangement of functional groups makes it a valuable intermediate and building block in synthetic organic chemistry. researchgate.netbldpharm.com

The compound serves as a scaffold for creating more elaborate molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, and the benzyl ether can be cleaved to reveal a hydroxyl group, allowing for sequential and site-specific modifications. youtube.comchemicalbook.com The pyridine ring itself can also be functionalized. Related 3-(benzyloxy)picolinate esters are noted as important building blocks for pharmaceuticals and agrochemicals. researchgate.net For example, derivatives have been used in the synthesis of potential herbicides and as intermediates in the preparation of complex heterocyclic systems. google.comnih.gov The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 164398-96-3 bldpharm.comaksci.comcymitquimica.com
Molecular Formula C15H15NO3 bldpharm.comcymitquimica.com
Molecular Weight 257.28 g/mol bldpharm.comcymitquimica.com
Purity ≥95% aksci.comcymitquimica.com

| Synonyms | Ethyl 3-(phenylmethoxy)pyridine-2-carboxylate | aksci.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
3-(benzyloxy)picolinate ester
3-PBC
Acromelic Acid A
Acromelic Acid B
Benzyl alcohol
Benzyl bromide
Benzyl chloride
βCCt
Ethyl 3-(4,6-dimethoxypyrimidin-2-yl)oxypicolinate
This compound
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate
Ethyl picolinate
Florylpicoxamid
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)thiopicolinate
Picolinic acid
Pyridine
Pyridine-2-carboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)14-13(9-6-10-16-14)19-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3

InChI Key

RBLICAXWILBEJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Benzyloxy Picolinate and Its Structural Analogues

Strategies for Constructing the Picolinate (B1231196) Ester Core

The formation of the picolinate ester, the central scaffold of the target molecule, can be achieved through several effective synthetic routes. These include multi-component reactions, derivatization from readily available precursors, and classical esterification techniques.

Multi-component Reaction Approaches for Picolinate Synthesis

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like picolinates in a single step, minimizing waste and improving atom economy. mdpi.com A notable MCR for synthesizing picolinate derivatives involves the reaction of ethyl 2-oxopropanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes. rsc.orgnih.govrsc.org This approach leverages a cooperative vinylogous anomeric-based oxidation, which can be facilitated by a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, even at ambient temperatures. rsc.orgnih.gov The use of such catalysts underscores the green chemistry advantages of MCRs. researchgate.net

Reactant 1Reactant 2Reactant 3Reactant 4CatalystKey Feature
Ethyl 2-oxopropanoateAmmonium acetateMalononitrileAldehydeUiO-66(Zr)-N(CH2PO3H2)2Anomeric-based oxidation rsc.orgnih.gov

Derivatization from Hydroxypicolinate Precursors

Another versatile strategy involves the derivatization of hydroxypicolinate precursors. For instance, ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is synthesized from its corresponding acid, 3-hydroxy-5-(trifluoromethyl)picolinic acid, via esterification with ethanol (B145695) under reflux conditions. This method allows for the introduction of various functionalities onto the picolinate ring. The synthesis of picolinic acids from catechol derivatives using catechol 2,3-dioxygenase showcases an enzymatic approach to creating substituted picolinic acid precursors, which can then be esterified. tandfonline.com

PrecursorReagentConditionProduct
3-Hydroxy-5-(trifluoromethyl)picolinic acidEthanolRefluxEthyl 3-hydroxy-5-(trifluoromethyl)picolinate
Catechol derivativeCatechol 2,3-dioxygenase, Ammonia, DiazomethaneEnzymatic reaction, EsterificationSubstituted methyl picolinate tandfonline.com

Esterification Techniques for Picolinic Acids

Direct esterification of picolinic acids is a fundamental and widely used method. A common laboratory-scale synthesis of ethyl picolinate involves refluxing picolinic acid with anhydrous ethanol in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification is a valuable alternative. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org A convenient method for preparing active esters of picolinic acid involves converting the acid to its acid chloride using thionyl chloride, followed by reaction with an alcohol like 4-nitrophenol (B140041) or pentafluorophenol (B44920) in the presence of a base. nih.gov

Picolinic AcidReagent(s)Method
Picolinic AcidAnhydrous Ethanol, H₂SO₄Fischer Esterification chemicalbook.com
Picolinic AcidAlcohol, DCC/EDC, DMAPSteglich Esterification rsc.org
Picolinic AcidSOCl₂, Alcohol, TriethylamineAcid Chloride Formation nih.gov

Introduction and Functionalization of the Benzyloxy Group

The introduction of the benzyloxy group is a critical step in the synthesis of ethyl 3-(benzyloxy)picolinate. This is typically achieved through alkylation reactions, with a focus on regioselectivity when working with substituted pyridine (B92270) rings.

Alkylation Reactions for Benzyl (B1604629) Ether Formation

The formation of benzyl ethers is commonly accomplished via alkylation of an alcohol with a benzyl halide. A convenient method for preparing benzyl ethers utilizes 2-benzyloxypyridine as a benzylating agent. d-nb.infobeilstein-journals.orgnih.gov In this protocol, N-methylation of 2-benzyloxypyridine with methyl triflate generates a reactive benzyl transfer reagent in situ. d-nb.infobeilstein-journals.orgnih.gov This method is advantageous as it proceeds under neutral conditions, making it compatible with acid-sensitive substrates. d-nb.infobeilstein-journals.org The reaction is typically carried out in a solvent like toluene (B28343). d-nb.infobeilstein-journals.orgnih.gov

Alcohol SubstrateBenzylating Agent SystemConditionsKey Feature
Hydroxypicolinate2-Benzyloxypyridine, Methyl triflate, MgOToluene, 90 °C, 24 hIn situ generation of active benzyl transfer reagent d-nb.infobeilstein-journals.orgnih.gov

Regioselective Benzylation Strategies on Substituted Pyridines

Achieving regioselectivity during the benzylation of substituted pyridines is crucial for the synthesis of specific isomers like this compound. The functionalization of pyridine C-H bonds can be directed by various catalytic systems. For instance, palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene can lead to regioselective benzylation. beilstein-journals.org Furthermore, the activation of pyridines to pyridiniums can enhance their electrophilicity, allowing for nucleophilic attack. rsc.org However, controlling the position of attack is a significant challenge. The use of bulky protecting groups or directing groups on the pyridine ring can influence the regioselectivity of the benzylation reaction.

Synthesis of Key Intermediates and Derivatives with Benzyloxy and Picolinate Functionalities

The efficient construction of molecules incorporating both benzyloxy and picolinate moieties relies on the strategic synthesis of key intermediates. These preparatory routes are designed to introduce the desired functionalities in a controlled and high-yielding manner.

The synthesis of benzyloxy-substituted methyl picolinates typically begins with a suitably substituted hydroxypicolinic acid or methyl hydroxypicolinate. The hydroxyl group can be converted to its corresponding benzyloxy ether via a standard Williamson ether synthesis, employing a benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

The subsequent formation of the N-oxide is a common strategy to modify the reactivity of the pyridine ring, facilitating certain substitution reactions. nih.gov The N-oxidation is generally achieved by treating the benzyloxy-substituted picolinate with a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (mCPBA) is a frequently used reagent for this transformation, typically conducted in a chlorinated solvent like dichloromethane (B109758) at controlled, often low, temperatures to prevent side reactions. researchgate.net The resulting N-oxides are versatile intermediates; for instance, they can be used to direct further functionalization at the C2 position of the pyridine ring. nih.gov Patents have detailed procedures for preparing substituted pyridine N-oxides, highlighting the industrial relevance of these intermediates. google.com

A general reaction sequence is outlined below:

Etherification: Reaction of methyl 3-hydroxypicolinate (B15391739) with benzyl bromide and a base to form mthis compound.

N-Oxidation: Oxidation of the resulting picolinate with mCPBA to yield mthis compound N-oxide. researchgate.net

These N-oxide derivatives serve as crucial precursors for creating more complex molecules, including various pharmacologically active compounds. researchgate.net

Chemoenzymatic methods, particularly those using lipases, offer a powerful approach for introducing chirality and achieving high selectivity in the synthesis of picolinate derivatives. utupub.fi Lipases are widely employed for the kinetic resolution of racemic alcohols or the hydrolysis of esters, providing access to enantiomerically pure intermediates that are critical for drug development. utupub.fiscielo.br

A notable application is found in the synthesis of precursors for the β-lactamase inhibitor Avibactam. An efficient route starting from ethyl 5-hydroxypicolinate utilizes a lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate, which is a valuable precursor to ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. acs.orgacs.org This demonstrates the power of biocatalysis to create specific stereocenters in complex molecules derived from picolinates.

The kinetic resolution of racemic alcohols is a key strategy. For example, the lipase-catalyzed hydrolysis of a racemic acetate can selectively produce a chiral alcohol with high enantiomeric excess (ee). scielo.br This approach combines the advantages of enzymatic selectivity with traditional chemical synthesis, leading to efficient and green processes. utupub.finih.gov

Table 1: Examples of Lipase-Catalyzed Reactions for Chiral Intermediate Synthesis
EnzymeSubstrateReaction TypeProductConversion (%)Enantiomeric Excess (ee) (%)Reference
Lipase from Aspergillus nigerrac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetateHydrolysis(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol50>99 scielo.br
Lipozyme CALB(2S/R, 5S)-ethyl 5-acetoxypiperidine-2-carboxylateResolution(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylateN/AN/A acs.orgacs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized picolinate derivatives. eie.gr These reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grresearchgate.netsioc-journal.cn

The Buchwald-Hartwig amination, for example, has been successfully employed in the large-scale synthesis of picolinate-based structures. In one route, the coupling of tert-butyl 5-bromopicolinate with 2-chloroaniline (B154045) was achieved using a palladium acetate catalyst and an X-Phos ligand, affording the diarylamine product in high yield. nih.gov This intermediate was then subjected to a subsequent Heck-type cyclization to construct the final polycyclic system. nih.gov Such methods are crucial for building the complex scaffolds required for modern agrochemicals and pharmaceuticals. researchgate.net

These coupling strategies offer broad substrate scope and functional group tolerance, making them highly valuable for late-stage functionalization and the construction of diverse molecular libraries based on the picolinate core.

Table 2: Metal-Catalyzed Synthesis of a Picolinate Derivative
Reaction TypeStarting MaterialsCatalyst/LigandProductYield (%)Reference
Buchwald-Hartwig Aminationtert-butyl 5-bromopicolinate, 2-chloroanilinePd(OAc)₂ / X-Phostert-butyl-5-[(2-chlorophenyl)amino]picolinate94 nih.gov
Heck-type Cyclizationtert-butyl-5-[(2-chlorophenyl)amino]picolinatePd(OAc)₂ / P(o-tol)₃β-Carboline-3-carboxylic acid tert-butyl ester (βCCT)83 nih.gov

The construction of heterocyclic systems where a benzyloxy group is integral to a bridged structure represents a significant synthetic challenge. Such motifs are found in various natural products and designed molecules. Advanced strategies often involve multi-step sequences that culminate in a key cyclization step.

For instance, the synthesis of complex molecules like 10-benzyloxy-narciclasine involves the strategic manipulation of a benzyloxy-substituted aromatic ring, which is later incorporated into a polycyclic, bridged system through reactions like intramolecular Heck coupling. nih.gov Other approaches utilize ring transformations of carbohydrate-derived starting materials bearing multiple benzyloxy groups to form novel heterocyclic systems. researchgate.net Modern "cut-and-sew" reactions, often catalyzed by transition metals, provide innovative pathways to construct bridged and fused rings from simpler precursors, offering a powerful method for creating complex aliphatic ring systems that could incorporate a benzyloxy linker. acs.org These methods highlight the versatility of the benzyloxy group not just as a protecting element, but as a key architectural component in the synthesis of complex, three-dimensional heterocyclic structures.

Scale-Up and Process Optimization in Laboratory Synthesis

Translating a synthetic route from a small-scale laboratory experiment to a larger, more robust process requires careful optimization of reaction conditions and purification procedures. giottobiotech.com The scale-up of syntheses involving picolinate derivatives often presents challenges such as managing reaction exotherms, ensuring efficient mixing, and developing scalable isolation protocols. nih.gov

Similarly, the synthesis of a picolinate-derived β-carboline was successfully scaled up. nih.gov The key Buchwald-Hartwig amination was performed on a 50-gram scale, and the subsequent Heck cyclization was conducted on a 20-gram scale. This required adapting the procedures for larger reaction vessels and optimizing the purification by flash chromatography to handle the increased quantities of material. nih.gov These examples underscore that successful laboratory scale-up hinges on a combination of robust chemical reactions and practical considerations for handling larger quantities safely and efficiently.

Table 3: Comparison of Small-Scale vs. Large-Scale Synthesis of Picolinate Derivatives
ReactionSmall ScaleLarge ScaleYield (Large Scale)Reference
Buchwald-Hartwig Amination (Diaryl Amine 5b )3 mmol231.4 mmol (50 g)87% nih.gov
Heck-type Cyclization (3-PBC 1 )N/A76.1 mmol (20 g)N/A nih.gov
Avibactam Sodium Salt SynthesisN/A400.0 g23.9% (overall, 10 steps) acs.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Benzyloxy Picolinate

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring in ethyl 3-(benzyloxy)picolinate is an electron-deficient aromatic system, which influences its reactivity. uou.ac.in This electron deficiency, caused by the electronegative nitrogen atom, generally makes the ring less susceptible to electrophilic substitution compared to benzene (B151609). uou.ac.in However, the substituents on the ring, namely the ester and benzyloxy groups, can direct the position of substitution. The electron-withdrawing nature of the ester group at the 2-position further deactivates the ring towards electrophiles.

The nitrogen atom of the pyridine ring can act as a nucleophile and a base. It can be protonated by acids to form a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack. uou.ac.in The nitrogen can also be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Furthermore, the pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various substituents at specific positions. researchgate.net The development of methods to generate and trap pyridyne intermediates has also opened up new avenues for the functionalization of the pyridine core, although controlling the regioselectivity of such reactions can be challenging. nih.gov

Transformations of the Ester Moiety

The ethyl ester group of this compound is susceptible to several common transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)picolinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. Kinetic studies on the alkaline hydrolysis of related phenyl picolinates have shown that the reaction proceeds through a stepwise mechanism involving a tetrahedral addition intermediate. researchgate.net

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the new alcohol.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-(benzyloxy)pyridin-2-yl)methanol. This reduction is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst.

Cleavage and Modification of the Benzyl (B1604629) Ether Linkage

The benzyl ether group serves as a common protecting group for the hydroxyl function at the 3-position. Its removal, or debenzylation, is a key step in many synthetic sequences.

Catalytic hydrogenation is a widely used method for the cleavage of benzyl ethers. organic-chemistry.org This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. acs.orgsigmaaldrich.comsyr.edu The reaction is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

The choice of solvent and reaction conditions can be crucial for the success of the hydrogenation. Alcohols like ethanol (B145695) or methanol (B129727) are common solvents. acs.orgmdma.ch In some cases, the presence of an acid can accelerate the reaction, while in others, it can be beneficial to use a hydrogen transfer reagent like formic acid or cyclohexene (B86901) in place of hydrogen gas. sigmaaldrich.com The chemoselectivity of catalytic hydrogenation is a significant advantage, as it can often be performed without affecting other reducible functional groups, depending on the catalyst and conditions employed. sigmaaldrich.com

Table 1: Conditions for Catalytic Hydrogenation

CatalystHydrogen SourceSolventConditionsReference
10% Pd/CHydrogen gas (0.4 mol equiv per hour)Isopropanol/WaterAmbient pressure acs.org
10% Rh/CHydrogen gas (200.0 psi)EthanolRoom temperature, 12 h acs.org
10% Pd/CHydrogen gas (45 psi)95% EthanolRoom temperature, 20 h mdma.ch
Pd/CHydrogen gasMethanol- syr.edu
Pd(0) EnCatTM 30NPFormic acidEthyl acetate (B1210297)23°C sigmaaldrich.com

Selective Deprotection Strategies

While catalytic hydrogenation is common, other methods for benzyl ether cleavage are employed, particularly when the substrate contains functional groups that are sensitive to hydrogenation.

Acid-catalyzed cleavage: Strong acids such as HBr in acetic acid can cleave benzyl ethers. However, this method is limited to substrates that can tolerate harsh acidic conditions.

Oxidative cleavage: Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the deprotection of certain benzyl ethers, especially those with electron-donating groups on the benzene ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.org Recent methods have expanded the use of DDQ for simple benzyl ethers through photoirradiation. organic-chemistry.org

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The cleavage of the benzyl ether linkage can proceed through different mechanistic pathways depending on the reagents and conditions used.

Cationic Mechanisms: Acid-catalyzed cleavage of benzyl ethers likely proceeds through a cationic mechanism. Protonation of the ether oxygen is followed by the departure of the stable benzyl cation, which is then trapped by a nucleophile. Similarly, transformations involving benzylic trichloroacetimidates, which can be used to introduce the benzyl group, are proposed to proceed via cationic intermediates. syr.edu

Radical Pathways: While less common for benzyl ether cleavage itself, radical mechanisms can be involved in other transformations of related picolinic acid derivatives. For instance, the decarboxylation of 3-(benzyloxy)picolinic acid can occur through a radical-mediated pathway involving the homolytic cleavage of the C-COOH bond to form an acyloxy radical.

The study of reaction kinetics, intermediates, and byproduct formation provides valuable insights into these mechanistic pathways. For example, the analysis of byproducts in catalytic hydrogenation reactions can reveal the presence of side reactions and help in optimizing conditions for cleaner transformations. researchgate.net

Role of Anomeric-Based Oxidation in Picolinate (B1231196) Formation

The formation of the picolinate scaffold, the core of this compound, can be achieved through a cooperative vinylogous anomeric-based oxidation. This type of reaction highlights the significant influence of functional groups and reaction conditions on the oxidation-reduction processes involved. rsc.orgnih.gov Research into the synthesis of various picolinate and picolinic acid derivatives has demonstrated the viability of a multi-component reaction strategy. researchgate.netnih.gov

This process can involve the reaction of ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.gov The anomeric effect plays a crucial role in this transformation, facilitating the oxidation of an intermediate to form the final picolinate product. This effect involves the stabilizing interaction between the lone pair electrons of a heteroatom (in this case, the nitrogen of the pyridine ring) and the antibonding orbital of an adjacent C-H bond (nN -> σ*C-H). researchgate.net This interaction assists in the final oxidation step of the reaction mechanism.

A proposed mechanism for the formation of the picolinate ring system involves several key steps that are facilitated by the anomeric effect in the final oxidation stage. The reaction proceeds through intermediates where the stereoelectronic effects, including the anomeric effect, drive the reaction toward the desired picolinate product.

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Delineation

Deuterium labeling is a powerful technique used to trace the pathways of atoms and elucidate reaction mechanisms. While specific deuterium labeling studies on this compound are not extensively reported in the reviewed literature, the principles of this method are widely applied in organic chemistry to distinguish between proposed mechanistic pathways. For instance, such studies have been instrumental in understanding mechanisms like the Tishchenko reaction and Wacker-type oxidative cyclizations. researchgate.netnih.gov

In the context of picolinate synthesis, deuterium labeling could be employed to:

Trace Hydride Shifts: In mechanisms involving intramolecular or intermolecular hydride transfers, replacing a hydrogen atom with deuterium at a specific position can help determine if that hydrogen is transferred during the reaction. bham.ac.uk

Determine Stereochemistry: The stereochemical outcome of a reaction, such as syn or anti addition, can be established by using stereospecifically deuterated starting materials. nih.gov

Elucidate Rate-Determining Steps: By observing the kinetic isotope effect (KIE), where a reaction proceeds slower with a heavier isotope, chemists can identify the rate-determining step of a reaction.

For example, in a related study on the synthesis of unsymmetrical esters, deuterium labeling was used to support a proposed mechanism involving a facile coupling process between aldehydes and alcohols. researchgate.net Similarly, in the study of intramolecular ring-closing C-H bond amination, kinetic analysis and deuterium labeling studies helped to determine the reaction mechanism. uva.nl

Influence of Catalysis on Reaction Selectivity and Mechanism

In the synthesis of picolinates via anomeric-based oxidation, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been shown to be highly effective. rsc.orgnih.gov The use of this heterogeneous catalyst offers advantages such as ease of separation from the reaction mixture and potential for recyclability. researchgate.net The inclusion of phosphorous acid tags on this catalyst allows for the synthesis of picolinates at ambient temperatures. rsc.orgnih.govnih.gov

The table below summarizes the effect of different catalysts on a model reaction for the synthesis of a picolinate derivative, highlighting the superior performance of the UiO-66(Zr)-N(CH2PO3H2)2 catalyst.

CatalystYield (%)
No CatalystTrace
H3PO415
ZrOCl2·8H2O40
UiO-66(Zr)55
UiO-66(Zr)-NH270
UiO-66(Zr)-N(CH2PO3H2)2 95

Table based on data for a model picolinate synthesis reaction. nih.gov

Furthermore, in the broader context of pyridine derivative chemistry, various catalytic systems are employed to achieve specific transformations. For instance, the oxidation of picolines to their corresponding carboxylic acids is often achieved using catalysts like V2O5/TiO2. researchgate.net The choice of catalyst can also influence the N-oxidation of the pyridine ring, a common transformation in the synthesis of pharmaceuticals and agrochemicals. rsc.orgthieme-connect.com Maleic anhydride (B1165640) derivatives have been evaluated as catalysts for the N-oxidation of pyridines using hydrogen peroxide, with the effectiveness of the catalyst being dependent on the electronic properties of the pyridine substrate. rsc.org The use of heterogeneous catalysts is also advantageous in these oxidation reactions as it simplifies the removal of the catalyst from the product stream. google.com

The influence of the catalyst extends to controlling the reaction mechanism. For example, in Wacker-type cyclizations, the stereochemical pathway (syn or anti) of the oxypalladation step was found to be dependent on the palladium catalyst system used. nih.gov This demonstrates the profound impact that the choice of catalyst can have on the mechanistic pathway and, consequently, the structure of the final product.

Coordination Chemistry and Supramolecular Interactions

Metal Ion Complexation Studies with Picolinate (B1231196) Ligands

Picolinic acid and its derivatives are extensively used as pendant arms in ligands designed for metal ion complexation. nih.gov The picolinate donor is considered a good fit for various metal ions, including copper(II) and lanthanides, due to factors like chemical hardness, and it can accelerate complexation kinetics. nih.govacs.org Studies have demonstrated that picolinate-based ligands form stable complexes with numerous metal ions such as Mn²⁺, Cu²⁺, Gd³⁺, Zn(II), and Ti(IV). wikipedia.orgresearchgate.netrsc.orgrsc.org The stability of these complexes is a key feature, with research into the thermodynamic stability and dissociation kinetics of Gd(III) complexes with pyclen-based picolinate ligands showing them to be remarkably inert. nih.govchemrxiv.org

The design of chelators can be fine-tuned by incorporating picolinate units. For instance, acyclic octadentate chelators like Octapa, which features two picolinate arms, have proven to be excellent for complexing rare earth radionuclides, exhibiting stability comparable to macrocyclic ligands. nih.gov The versatility of the picolinate moiety allows it to be integrated into various scaffolds, from ethylenediamine (B42938) cores to larger macrocycles like cyclen, to create ligands with specific properties for applications in fields like medical imaging and catalysis. rsc.orgnih.gov

Binding Modes and Coordination Geometries of the Picolinate Moiety

The most prevalent binding mode for the picolinate ligand is as a bidentate N,O-chelator, utilizing the pyridine (B92270) nitrogen and a carboxylate oxygen atom to form a stable five-membered ring with the metal center. mdpi.comrsc.orgresearchgate.net This chelating behavior is fundamental to its widespread use in coordination chemistry. mdpi.com However, other more complex binding modes have been observed, where the picolinate ligand can bridge multiple metal centers. For example, in certain silver coordination polymers, picolinic acid can act as a tridentate ligand, bridging four silver centers in a μ₄-1:κ¹N,1-2-3:κ³O,4:κ¹O′ coordination mode. semanticscholar.org In titanium-oxide clusters, 2-picolinate consistently acts as a bidentate ligand through both its pyridyl-N and carboxylate-O atoms. rsc.orginflibnet.ac.in

The coordination of picolinate ligands significantly influences the geometry of the resulting metal complex. Common coordination geometries include:

Octahedral : Observed in zinc picolinate, Zn(NC₅H₄CO₂)₂(H₂O)₂, where two bidentate picolinate ligands and two water molecules coordinate to the zinc(II) ion. wikipedia.org

Square-Pyramidal : A distorted square-pyramidal geometry is seen in some copper(II) complexes, where the base can be formed by the pyridyl nitrogen and carboxylate oxygen from the picolinate fragment along with other donor atoms from the ligand backbone. nih.govacs.org

Trigonal-Bipyramidal : By tuning ligand design, it's possible to create five-coordinate, distorted trigonal-bipyramidal copper(II) complexes which have shown enhanced chemical inertness compared to their six-coordinate counterparts. nih.govacs.org

Pentagonal Bipyramidal : In a specific manganese(II) complex, the metal ion is coordinated to the six donor atoms of a hexadentate picolinate-based ligand, with a water molecule completing a pentagonal bipyramidal environment. researchgate.net

Table 1: Common Coordination Geometries of Picolinate Complexes

Coordination Geometry Metal Ion Example Description Source(s)
Octahedral Zinc(II) Two bidentate picolinate ligands and two aquo ligands. wikipedia.org
Distorted Square-Pyramidal Copper(II) Picolinate N and O donors form the base of the pyramid. nih.govacs.org
Distorted Trigonal-Bipyramidal Copper(II) Five-coordinate geometry shown to enhance complex stability. nih.govacs.org
Pentagonal Bipyramidal Manganese(II) Heptacoordinate environment with a hexadentate ligand and one water molecule. researchgate.net

Influence of the Benzyloxy Substituent on Coordination Properties

Substituents on the picolinate ring can significantly impact the electronic properties and, consequently, the coordination behavior and catalytic performance of the resulting metal complexes. acs.org While specific studies focusing solely on the ethyl 3-(benzyloxy)picolinate are not prevalent in the reviewed literature, the general effects of substituents can be inferred.

The introduction of substituents can alter the electron density at the metal center, which in turn affects the reactivity. acs.org For instance, in a study of iridium water oxidation catalysts, it was found that pyridine-carboxylate ligands with electron-withdrawing substituents led to higher catalytic activity. acs.org This was hypothesized to be because the active species involves the detachment of the picolinate ligand, which is easier for less coordinating, electron-poor fragments. acs.org

Supramolecular Assembly and Self-Organization Principles

The solid-state architecture of picolinate-containing compounds is governed by a hierarchy of intermolecular interactions, including strong hydrogen bonds and weaker forces like C-H···O and π–π stacking interactions. tandfonline.comtandfonline.com These noncovalent interactions are crucial in directing the self-assembly of molecules into well-defined supramolecular structures. iucr.orgiucr.org Crystal engineering studies leverage these predictable interactions to design new solid-state materials with desired physical and chemical properties. tandfonline.com

Intermolecular Interactions in Solid-State Architectures

In the solid state, picolinate derivatives organize into complex architectures stabilized by a variety of noncovalent interactions. A study on a co-crystal of ethyl 2-picolinate and fumaric acid revealed that the crystal packing is stabilized by intermolecular C-H···O and O-H···N hydrogen bonds. tandfonline.comtandfonline.comresearchgate.net Additionally, weak π–π stacking interactions between the pyridine rings of adjacent ethyl 2-picolinate molecules contribute to linking the molecules into a three-dimensional network. tandfonline.comresearchgate.net

Hydrogen Bonding and Other Noncovalent Interactions in Complex Stability

Hydrogen bonds are highly directional and play a primary role in the formation of supramolecular assemblies. tandfonline.com In various picolinate-containing crystal structures, specific hydrogen-bonding patterns, or synthons, are repeatedly observed. For example, the carboxylate group of a picolinate anion can interact with protonated nitrogen atoms and amino groups of adjacent molecules through N-H···O hydrogen bonds, leading to common ring motifs described by graph-set notation, such as R₂²(8). iucr.orgresearchgate.net

Other important noncovalent interactions that contribute to the stability of these complexes include:

C-H···O interactions : These are frequently observed and play a significant role in the molecular packing of picolinate derivatives. iucr.orgresearchgate.net

π–π stacking : Interactions between the aromatic pyridine rings are common and help to stabilize the three-dimensional architecture. mdpi.comtandfonline.com

The final solid-state structure is typically the result of a combination of these strong and weak interactions, which collectively determine the stability and packing arrangement of the molecules in the crystal. tandfonline.com

Table 2: Key Intermolecular Interactions in Picolinate-Containing Crystal Structures

Interaction Type Description Role in Supramolecular Assembly Source(s)
O-H···N / N-H···O Strong, directional hydrogen bonds between carboxylate/hydroxyl groups and nitrogen atoms. Forms robust synthons, linking molecules into chains, ladders, or networks. tandfonline.comtandfonline.comiucr.orgresearchgate.net
C-H···O Weaker hydrogen bonds involving carbon donors and oxygen acceptors. Contributes to the formation of dimeric motifs and stabilizes overall packing. tandfonline.comiucr.orgresearchgate.net
π–π Stacking Noncovalent interaction between aromatic pyridine rings. Links molecular units into extended 3D architectures. mdpi.comtandfonline.comresearchgate.netiucr.org
H···H Contacts van der Waals interactions between hydrogen atoms. Accounts for a large percentage of the surface contacts, contributing to crystal density. tandfonline.comtandfonline.com

Design of Polydentate Ligands Incorporating the this compound Motif

The picolinate unit is a valuable building block for constructing polydentate ligands designed for specific applications, such as enhancing the stability of metal complexes for biomedical use. nih.govnih.govacs.org The ability to functionalize the picolinate structure allows for the synthesis of ligands with tailored properties. chemrxiv.orgnih.gov For example, picolinate arms are often attached to macrocyclic platforms like cyclen (1,4,7,10-tetraazacyclododecane) or pyclen to create octadentate ligands. rsc.orgnih.govchemrxiv.org

The synthesis of picolinic acid derivatives featuring a benzyl-protected hydroxy group, similar to the title compound, has been reported as a strategy for creating ligands useful for both coordination and bioconjugation. nih.gov The benzyloxy group can be removed via hydrogenolysis, revealing a hydroxyl group that can be used for further functionalization or to alter the coordination properties of the final ligand. nih.gov

By incorporating the this compound motif into a larger molecular framework, it is possible to design ligands that:

Enhance Thermodynamic Stability : Increasing the number of donor arms, such as adding multiple picolinate moieties, generally increases the stability of the resulting metal complex. rsc.org

Improve Kinetic Inertness : Polydentate ligands can encapsulate a metal ion more effectively, leading to complexes that are more resistant to dissociation. nih.govacs.orgchemrxiv.org

Tune Electronic and Steric Properties : The benzyloxy substituent can be used to modulate the electronic environment of the metal center and to introduce steric bulk that can control access to the metal's coordination sphere. nih.govacs.org

This design strategy has been successfully employed to create families of ligands for complexing lanthanides and other metal ions for applications ranging from MRI contrast agents to radiopharmaceuticals. researchgate.netnih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of Ethyl 3-(benzyloxy)picolinate is expected to reveal distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The ethyl ester group, the benzyloxy substituent, and the picolinate (B1231196) ring each contain unique proton environments. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The splitting patterns (multiplicity) are predicted based on the number of neighboring protons (n+1 rule), and the integration values correspond to the number of protons for each signal.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HPicolinate Ring (H6)
~7.6-7.8d1HPicolinate Ring (H4)
~7.3-7.5m5HPhenyl Ring (C₆H₅)
~7.2-7.3dd1HPicolinate Ring (H5)
~5.2-5.4s2HBenzyloxy CH₂
~4.3-4.5q2HEthyl Ester (OCH₂)
~1.3-1.5t3HEthyl Ester (CH₃)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.orglibretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm), while sp² carbons of aromatic rings absorb in the 110-160 ppm range, and sp³ carbons appear at higher fields (0-90 ppm). libretexts.orglibretexts.org

Predicted Chemical Shift (δ, ppm)Assignment
~165-170Ester Carbonyl (C=O)
~155-160Picolinate Ring (C3-O)
~145-150Picolinate Ring (C6)
~135-140Picolinate Ring (C4)
~135-137Phenyl Ring (ipso-C)
~128-130Phenyl Ring (ortho, para-C)
~127-129Phenyl Ring (meta-C)
~120-125Picolinate Ring (C5)
~118-122Picolinate Ring (C2)
~70-75Benzyloxy (OCH₂)
~60-65Ethyl Ester (OCH₂)
~13-15Ethyl Ester (CH₃)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between coupled protons and directly bonded proton-carbon pairs, respectively.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR method that separates the signals of different molecules in a mixture based on their diffusion coefficients, which relate to their size and shape. nih.govuchicago.edu For a purified sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming that all observed signals belong to a single molecular entity. This technique acts as a form of "NMR chromatography" and is valuable for assessing sample purity. nih.govuchicago.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. This allows for the precise determination of the molecular formula. Based on its formula C₁₅H₁₅NO₃, the exact mass of this compound can be calculated. chem960.com

ParameterPredicted Value
Molecular FormulaC₁₅H₁₅NO₃
Calculated Monoisotopic Mass257.1052 Da
Predicted [M+H]⁺ Ion (m/z)258.1125

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile organic compounds. While specific experimental GC-MS data for this compound is not extensively reported in publicly available literature, a hypothetical analysis can be constructed based on the known behavior of structurally related compounds, such as ethyl picolinate and benzyl-substituted aromatic systems.

The gas chromatogram would be expected to show a single major peak corresponding to this compound, indicating the purity of the sample. The retention time of this peak would be dependent on the specific GC conditions, including the column type, temperature program, and carrier gas flow rate.

The mass spectrum, obtained from the electron ionization (EI) of the compound, would provide a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound. Subsequent fragmentation would likely involve the cleavage of the benzylic ether bond and the ester group, leading to the formation of characteristic fragment ions.

Hypothetical GC-MS Data for this compound

ParameterPredicted Value/ObservationInterpretation
Retention Time (t_R) Dependent on GC conditionsIndicates the elution time of the compound from the GC column.
Molecular Ion (M⁺) m/z 243Corresponds to the molecular weight of the compound (C₁₅H₁₅NO₂).
Major Fragment Ions m/z 91[C₇H₇]⁺, Tropylium (B1234903) ion, characteristic of a benzyl (B1604629) moiety.
m/z 198[M - OEt]⁺, Loss of the ethoxy group from the ester.
m/z 166[M - C₆H₅CH₂]⁺, Loss of the benzyl group.
m/z 122[M - C₆H₅CH₂O]⁺, Cleavage of the benzyloxy group.
m/z 78[C₅H₄N]⁺, Pyridine (B92270) ring fragment.

The most prominent fragment would likely be the tropylium ion at m/z 91, which is a highly stable carbocation formed by the rearrangement of the benzyl cation. The presence of this ion is a strong indicator of a benzylic substituent. The loss of the ethoxy radical (•OCH₂CH₃) from the ester group would result in an acylium ion at m/z 198. Cleavage of the C-O bond of the ether would lead to the formation of a fragment at m/z 166, representing the ethyl 3-hydroxypicolinate (B15391739) cation. Further fragmentation of the pyridine ring would also be expected.

Integration of Spectroscopic Data for Structural Elucidation

The unambiguous structural elucidation of this compound is achieved through the synergistic integration of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information that, when combined, confirms the connectivity and chemical environment of all atoms within the molecule.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show signals for the aromatic protons of the pyridine and benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the ethyl ester protons, all with characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons of both rings, the benzylic methylene carbon, and the carbons of the ethyl group.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and ether linkages, and C=C and C=N stretches of the aromatic rings.

Mass Spectrometry , as discussed in the GC-MS section, confirms the molecular weight and provides information about the fragmentation pattern, which helps in piecing together the molecular structure.

Hypothetical Integrated Spectroscopic Data for this compound

TechniqueExpected DataInterpretation
¹H NMR δ 7.2-7.5 (m, 5H)Protons of the phenyl group of the benzyloxy moiety.
δ 8.4 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H)Protons of the pyridine ring.
δ 5.2 (s, 2H)Methylene protons of the benzyl group.
δ 4.4 (q, 2H)Methylene protons of the ethyl ester group.
δ 1.4 (t, 3H)Methyl protons of the ethyl ester group.
¹³C NMR δ ~165Carbonyl carbon of the ester.
δ ~150-120Aromatic carbons of the pyridine and benzene rings.
δ ~70Methylene carbon of the benzyl group.
δ ~61Methylene carbon of the ethyl ester group.
δ ~14Methyl carbon of the ethyl ester group.
IR (cm⁻¹) ~1720C=O stretching (ester).
~1250, ~1100C-O stretching (ester and ether).
~1600, ~1450C=C and C=N stretching (aromatic rings).
~3030Aromatic C-H stretching.
~2980Aliphatic C-H stretching.
MS (m/z) 243 [M]⁺Molecular ion.
91, 198, 166, 122, 78Key fragment ions confirming structural moieties.

By combining these pieces of information, a complete and confident structural assignment of this compound can be made. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups (ester, ether, aromatic rings), and the ¹H and ¹³C NMR spectra provide the precise connectivity and chemical environment of each atom in the molecule.

Computational and Theoretical Investigations of this compound

Therefore, it is not possible to provide an article with detailed research findings, data tables, and scientifically accurate content as per the provided outline for this compound. The techniques mentioned are standard computational chemistry methods, but their application and the resulting data are specific to the molecule being studied. Without published research on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of Ethyl 3 Benzyloxy Picolinate

Molecular Modeling and Dynamics Simulations

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The study of intermolecular interactions is crucial for understanding the solid-state properties and biological activity of a molecule like Ethyl 3-(benzyloxy)picolinate. Computational methods allow for a detailed analysis of the forces that govern how molecules of this compound interact with each other and with their environment.

Hydrogen Bonding: this compound possesses several potential hydrogen bond acceptors, namely the nitrogen atom of the picolinate (B1231196) ring and the oxygen atoms of the ester and benzyloxy groups. While the molecule lacks a classical hydrogen bond donor (like an -OH or -NH group), it can participate in weaker C-H···O and C-H···N hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in the crystal packing and conformational stability of the molecule.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to identify and characterize these weak hydrogen bonds. The Atoms in Molecules (AIM) theory is a powerful tool in this context, allowing for the identification of bond critical points (BCPs) and the quantification of the electron density at these points, which provides insight into the strength of the interaction.

Hydrophobic Interactions: The benzyl (B1604629) and ethyl groups of this compound contribute to its hydrophobic character. Hydrophobic interactions are primarily driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of the solute. In a biological context, these interactions are critical for the binding of the molecule to protein targets, where it might fit into a hydrophobic pocket.

Computational techniques like molecular dynamics (MD) simulations can be used to study the behavior of this compound in an aqueous environment, providing insights into the role of hydrophobic interactions in its aggregation and binding properties. The solvent-accessible surface area (SASA) can be calculated to quantify the extent of hydrophobic surface exposure.

An illustrative breakdown of the potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorPotential Role
C-H···OAromatic C-H (picolinate, benzyl), Aliphatic C-H (ethyl)Carbonyl oxygen (ester), Ether oxygen (benzyloxy)Crystal packing, conformational stabilization
C-H···NAromatic C-H (benzyl), Aliphatic C-H (ethyl)Pyridine (B92270) nitrogen (picolinate)Directional interactions in the solid state
π-π stackingPicolinate ring, Benzyl ringPicolinate ring, Benzyl ringStabilization of the crystal lattice
Hydrophobic InteractionsBenzyl group, Ethyl groupNonpolar environments (e.g., protein pockets)Driving force for binding to biological macromolecules

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides invaluable tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. DFT calculations are widely used for this purpose.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of NMR shielding tensors, which are then converted to chemical shifts. By comparing the theoretically predicted spectrum with experimental data, one can confirm the proposed structure of this compound. Discrepancies between the calculated and experimental shifts can indicate the presence of specific conformational or solvent effects.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations not only provide the positions of the absorption bands but also their intensities. The comparison with an experimental IR spectrum can help in the assignment of the observed vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the ester, the C-O-C stretches of the ether and ester, and the various vibrations of the aromatic rings.

A hypothetical comparison between predicted and experimental spectroscopic data is presented below.

Table of Predicted vs. Experimental Spectroscopic Data (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311G(d,p)) Experimental Value
¹H NMR (δ, ppm)
H (picolinate ring)7.5 - 8.57.6 - 8.6
H (benzyl ring)7.2 - 7.47.3 - 7.5
CH₂ (benzyloxy)5.25.3
CH₂ (ethyl ester)4.34.4
CH₃ (ethyl ester)1.31.4
¹³C NMR (δ, ppm)
C=O (ester)165166
C (picolinate ring)120 - 155121 - 156
C (benzyl ring)127 - 136128 - 137
CH₂ (benzyloxy)7071
CH₂ (ethyl ester)6162
CH₃ (ethyl ester)1414
IR (cm⁻¹)
C=O stretch (ester)17251730
C-O stretch (ether)12401245
Aromatic C-H stretch30503060

Exploration of Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utility as a Versatile Heterocyclic Building Block

Ethyl 3-(benzyloxy)picolinate serves as a functionalized pyridine (B92270) ring, a structural motif frequently encountered in biologically active compounds and functional materials. The presence of three key components—the pyridine core, the benzyloxy group, and the ethyl picolinate (B1231196) moiety—endows this molecule with significant versatility as a building block in organic synthesis.

The pyridine ring itself is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The nitrogen atom imparts basicity and can act as a ligand for metal coordination. The benzyloxy group offers a stable, yet cleavable, protecting group for the 3-hydroxy functionality. This is particularly useful in multi-step syntheses where the hydroxyl group might interfere with subsequent reactions. The benzyl (B1604629) group can be readily removed under various conditions, such as catalytic hydrogenation, to unveil the free hydroxyl group for further functionalization.

The ethyl picolinate portion of the molecule provides a handle for a variety of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or converted to other functional groups. The ester itself can also participate in reactions such as Claisen condensations or act as a directing group in metallation reactions.

The synthesis of related structures, such as ethyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate, highlights the utility of the 3-benzyloxy pyridine core as a platform for building more complex molecular architectures. In the synthesis of these functional linkers, the 3-(benzyloxy)pyridin-2(1H)-one precursor undergoes facile alkylation, demonstrating the reactivity and versatility of this heterocyclic system for constructing elaborate molecules. nih.gov This underscores the potential of this compound to serve as a starting material for a diverse range of chemical entities.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 164398-96-3
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Topological Polar Surface Area 48.4 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
XLogP3 2.9

Data sourced from chemical supplier databases. chem960.com

Precursor in the Total Synthesis of Complex Molecules

While specific examples detailing the use of this compound as a key precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural features suggest its potential in such endeavors. The substituted pyridine core is a common feature in many alkaloids and other biologically active natural products.

The strategic placement of the benzyloxy and ethyl ester groups allows for sequential and site-selective modifications, a crucial aspect of total synthesis. For instance, the picolinate ester could be used to introduce a side chain, which is then followed by debenzylation and further elaboration at the 3-position. This controlled, stepwise approach is fundamental to the successful construction of intricate molecular targets. The versatility of the pyridine scaffold, as demonstrated in the synthesis of various heterocyclic compounds, supports the potential application of this compound in the assembly of more complex molecular frameworks. soton.ac.uk

Structure-Activity Relationship Studies of Benzyloxy-Substituted Pyridine Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The benzyloxy-substituted pyridine scaffold is of significant interest in this regard.

The benzyloxy group, being a relatively large and lipophilic substituent, can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. In SAR studies, the benzyl group can be systematically modified to probe the steric and electronic requirements of a biological target's binding pocket. For instance, substituents can be introduced onto the phenyl ring of the benzyloxy group to explore the effects of electron-donating or electron-withdrawing groups, as well as to investigate the impact of steric bulk.

While direct SAR studies on this compound are not widely reported, research on other benzyloxy-substituted heterocyclic systems provides valuable insights. For example, SAR studies on 4-benzyloxyquinolin-2(1H)-one derivatives have demonstrated that the nature and position of substituents on the benzyl group can have a profound effect on their anticancer activity. nih.govnih.gov These studies often reveal that a non-polar benzyl group can be crucial for maximizing inhibitory activity against certain enzymes, such as cyclin-dependent kinases. nih.gov

These findings suggest that this compound could serve as a valuable template for the design of new bioactive molecules. By systematically modifying the benzyloxy and ethyl picolinate moieties, researchers can explore the SAR for a given biological target, potentially leading to the discovery of new therapeutic agents. The pyridine core itself is a key component in numerous FDA-approved drugs, further highlighting the potential of its derivatives in medicinal chemistry. nih.gov

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Ethyl 3-(benzyloxy)picolinate, and how should researchers interpret key spectral data?

Answer:
To characterize this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) .

  • NMR :
    • ¹H NMR : Look for signals corresponding to the benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph), ethyl ester protons (δ 1.3–1.5 ppm for CH₃ and δ 4.1–4.4 ppm for OCH₂), and aromatic protons (δ 7.2–8.5 ppm for pyridine and benzyl rings) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons (δ 120–150 ppm).
  • IR : Identify ester C=O stretching (~1740 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 220.1 for [M+H]⁺) and fragmentation patterns should align with the compound’s structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.